N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-18(12-16-7-4-10-27-16)22-17-8-2-1-5-14(17)11-19-23-20(24-26-19)15-6-3-9-21-13-15/h1-10,13H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDFUGRLYGBAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects against cancer cell lines, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound features a complex structure that combines oxadiazole and thiophene moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 15.6 µg/mL |
| Compound B | E. coli | 31.25 µg/mL |
| Compound C | C. albicans | 62.5 µg/mL |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Studies indicate that this compound exhibits potent cytotoxicity against human leukemia (CEM-C7), breast cancer (MCF7), and melanoma (MEL8) cell lines with IC values in the micromolar range .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| CEM-C7 | 10.38 | Induction of apoptosis |
| MCF7 | 0.65 | p53 activation and caspase cleavage |
| MEL8 | 2.41 | Cell cycle arrest |
The mechanism by which N-(2-((3-(pyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)phenyl)-2-(thiophen-2-y)acetamide induces cytotoxicity appears to involve the activation of apoptotic pathways. Flow cytometry assays have revealed that this compound increases p53 expression levels and promotes caspase activation in treated cells . Additionally, molecular docking studies suggest strong interactions between the compound and key amino acid residues in target proteins involved in cell proliferation and survival.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole moieties. For instance, derivatives of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
Oxadiazole derivatives have also been investigated for their antimicrobial activities. A study on related compounds revealed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal efficacy against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Neuropharmacological Effects
Compounds similar to this compound have been evaluated for their neuropharmacological effects. Research indicates potential applications as analgesics and neuroprotective agents, with some studies suggesting multitarget activity against various receptors involved in pain modulation .
Pesticidal Activity
The structural characteristics of this compound suggest potential applications in agrochemicals as pesticides. Compounds with similar thiophene and pyridine structures have been reported to exhibit pesticidal activities against a range of agricultural pests .
Herbicidal Properties
Research into the herbicidal properties of oxadiazole-based compounds has indicated efficacy in controlling unwanted plant growth. These compounds may act by inhibiting specific enzymes involved in plant metabolism or disrupting photosynthesis processes .
Case Studies and Experimental Findings
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally analogous derivatives, focusing on synthesis, bioactivity, and structural variations.
Structural Analogues with 1,2,4-Oxadiazole Cores
Key Observations :
- Bioactivity : Compound 46 () demonstrates potent dual TRPA1/TRPV1 antagonism, suggesting that 1,2,4-oxadiazole derivatives with aromatic substituents are viable for ion channel modulation. The target compound’s thiophene and pyridine groups may confer similar or distinct selectivity.
Analogues with Thiophene and Pyridine Motifs
Key Observations :
- Thiophene vs.
- Triazole vs. Oxadiazole : Triazole derivatives () show antifungal activity, whereas oxadiazoles () are more associated with ion channel modulation, highlighting the impact of core heterocycle choice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
